![molecular formula C12H18N2O2 B14733473 n-[2-(2-Nitrophenyl)ethyl]butan-1-amine CAS No. 5339-14-0](/img/structure/B14733473.png)
n-[2-(2-Nitrophenyl)ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(2-Nitrophenyl)ethyl]butan-1-amine is an organic compound with the molecular formula C12H18N2O2 It is characterized by the presence of a nitrophenyl group attached to an ethyl chain, which is further connected to a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Nitrophenyl)ethyl]butan-1-amine typically involves the reaction of 2-nitrophenylacetonitrile with butan-1-amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as triethylamine. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of high-pressure reactors and advanced catalysts can further enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Nitrophenyl)ethyl]butan-1-amine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Alkylated or acylated amine derivatives.
Scientific Research Applications
N-[2-(2-Nitrophenyl)ethyl]butan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-(2-Nitrophenyl)ethyl]butan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the amine group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-Nitrophenyl)ethyl]butan-1-amine
- N-ethylbutan-2-amine
- N-Ethyl-2-methyl-1-butanamine
Uniqueness
This compound is unique due to the presence of both a nitrophenyl group and a butan-1-amine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
5339-14-0 |
|---|---|
Molecular Formula |
C12H18N2O2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
N-[2-(2-nitrophenyl)ethyl]butan-1-amine |
InChI |
InChI=1S/C12H18N2O2/c1-2-3-9-13-10-8-11-6-4-5-7-12(11)14(15)16/h4-7,13H,2-3,8-10H2,1H3 |
InChI Key |
LHQGMHIIAQZMCI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCCC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


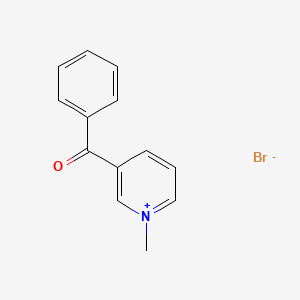
![4-[Hydroxy(2-hydroxyphenyl)methylidene]oxolane-2,3-dione](/img/structure/B14733398.png)
![2-[5-(2-Methyl-3-bicyclo[2.2.1]heptanyl)-2,3-dihydropyrrol-1-yl]ethanol](/img/structure/B14733407.png)

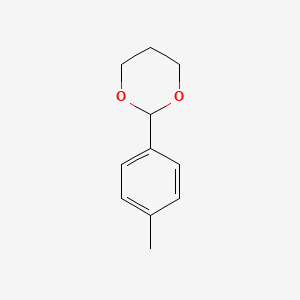
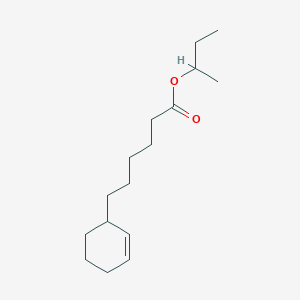
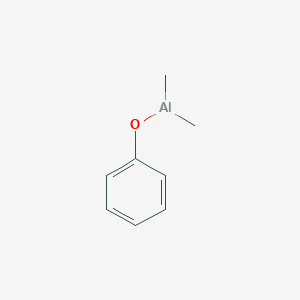
![N-[4-[2-[(3,4-dichlorophenyl)amino]-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14733453.png)
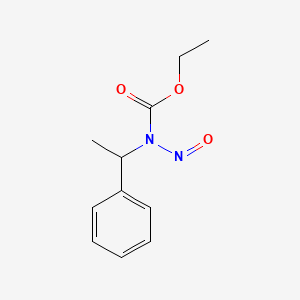
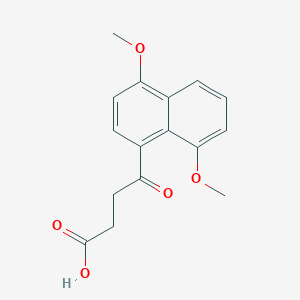
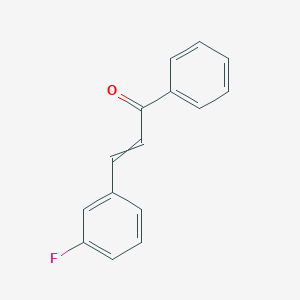
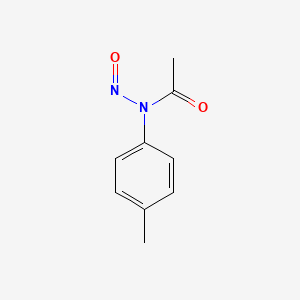
![propan-2-yl N-[3-methoxy-4-[2-methoxy-4-(propan-2-yloxycarbonylamino)phenyl]phenyl]carbamate](/img/structure/B14733479.png)

